N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide
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Overview
Description
N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with diethoxyphosphorylmethyl and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The diethoxyphosphorylmethyl group is introduced through a phosphorylation reaction, while the iodine is added via an iodination process. Common reagents used in these reactions include diethyl phosphite, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter its chemical properties.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phosphoryl derivative, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphoryl and iodine groups into other molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphorylmethyl group can mimic natural substrates or inhibitors, while the iodine atom may enhance binding affinity or alter the compound’s reactivity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides substituted with phosphoryl or iodine groups, such as N-(diethoxyphosphorylmethyl)-4-chloro-N-methylbenzamide and N-(diethoxyphosphorylmethyl)-4-bromo-N-methylbenzamide.
Uniqueness
N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide is unique due to the presence of both diethoxyphosphorylmethyl and iodine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19INO4P/c1-4-18-20(17,19-5-2)10-15(3)13(16)11-6-8-12(14)9-7-11/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDBIIJJLDXNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)C(=O)C1=CC=C(C=C1)I)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19INO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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